Bienvenue dans la boutique en ligne BenchChem!

Rhizochaline

Aquaglyceroporin modulation Glycerol permeability AQP3

Rhizochaline (also referred to as rhizochalin) is a C₂-symmetric, two-headed sphingolipid glycoside first isolated from the marine sponge Rhizochalina incrustata in 1989. It belongs to a rare family of α,ω-bifunctionalized sphingolipids characterized by vicinal amino-alcohol termini at both ends of a C28 aliphatic chain, with a galactopyranosyl residue at the 3-O position.

Molecular Formula C34H68N2O8
Molecular Weight 632.9 g/mol
CAS No. 125342-59-8
Cat. No. B1680591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhizochaline
CAS125342-59-8
SynonymsRhizochaline; 
Molecular FormulaC34H68N2O8
Molecular Weight632.9 g/mol
Structural Identifiers
SMILESCC(C(CCCCCCCC(=O)CCCCCCCCCCCCCCC(C(C)N)OC1C(C(C(C(O1)CO)O)O)O)O)N
InChIInChI=1S/C34H68N2O8/c1-25(35)28(39)22-18-14-11-13-17-21-27(38)20-16-12-9-7-5-3-4-6-8-10-15-19-23-29(26(2)36)43-34-33(42)32(41)31(40)30(24-37)44-34/h25-26,28-34,37,39-42H,3-24,35-36H2,1-2H3/t25?,26?,28?,29?,30-,31+,32+,33-,34-/m1/s1
InChIKeyJVNAFTWQOXCOPF-SDAVCUDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rhizochaline (CAS 125342-59-8): Marine Two-Headed Sphingolipid Procurement and Selection Guide


Rhizochaline (also referred to as rhizochalin) is a C₂-symmetric, two-headed sphingolipid glycoside first isolated from the marine sponge Rhizochalina incrustata in 1989 [1]. It belongs to a rare family of α,ω-bifunctionalized sphingolipids characterized by vicinal amino-alcohol termini at both ends of a C28 aliphatic chain, with a galactopyranosyl residue at the 3-O position [2]. The compound has demonstrated a multi-target pharmacological profile encompassing antibacterial, antifungal, cytotoxic, anticarcinogenic, proapoptotic, and aquaglyceroporin-modulatory activities [3][4]. Its closest structural analogs include the deglycosylated aglycon (rhizochalinin), peracetylated derivatives, the C-2 epimer isorhizochalin, and the related glycoside oceanapiside, each exhibiting distinct and often divergent biological selectivities that preclude generic substitution [5].

Rhizochaline Procurement: Why In-Class Two-Headed Sphingolipids Cannot Be Interchanged


The two-headed sphingolipid family exhibits profound target-level divergence driven by three structural variables: the presence or absence of the galactosyl sugar moiety, terminal amino-alcohol stereochemistry (threo vs. erythro), and the oxidation state at the C-18 position [1]. Direct comparative studies have established that glycosylation status inverts functional activity in certain assays: rhizochaline (glycoside) inhibits aquaglyceroporin-mediated glycerol transport, whereas its aglycon is completely inactive in the same system [2]. Conversely, deglycosylation enhances cytotoxicity in prostate cancer cells by approximately 10-fold [3]. Stereochemical changes at C-2, as in the epimer isorhizochalin, further alter both cytotoxicity IC₅₀ values and selectivity indices across cancer cell lines [4]. These orthogonal structure-activity relationships mean that no single derivative is universally superior; selection must be guided by the specific biological endpoint of interest. Generic interchange between rhizochaline and any of its aglycon, peracetylated, or epimeric analogs will yield quantitatively and sometimes qualitatively different experimental outcomes.

Rhizochaline Quantitative Differentiation Evidence Against Closest Structural Analogs


Aquaglyceroporin (AQP3/AQP7) Glycerol Transport Inhibition: Rhizochaline Active, Aglycon Inactive

In a stopped-flow light scattering assay measuring glycerol permeability across mouse erythrocyte membranes, rhizochaline decreased glycerol permeability at nanomolar concentrations (Pglycerol = 1.33 ± 0.617 × 10⁻⁶ cm/s, representing a 2.79-fold decrease vs. control; p < 0.05). Critically, the aglycon of rhizochalin, aglycon of Rhizochalin A, and rhizochalin peracetate all failed to produce any significant effect on glycerol permeability under identical conditions [1]. The peracetyl aglycon of rhizochalin was the most potent (24.73-fold decrease), but among the non-acetylated analogs, only the intact glycoside (rhizochaline) retained AQP-modulatory activity. This binary active/inactive distinction between rhizochaline and its direct aglycon constitutes a qualitative, not merely quantitative, differentiation relevant to AQP-targeted research.

Aquaglyceroporin modulation Glycerol permeability AQP3 AQP7 Stopped-flow light scattering

Cytotoxic Potency Hierarchy in Castration-Resistant Prostate Cancer: Glycoside vs. Aglycon Differentiation

A comprehensive SAR study by Dyshlovoy et al. (2018) directly compared rhizochalin (glycoside, compound 1) with its aglycon rhizochalinin (compound 2), 18-hydroxy, and 18-amino derivatives across five human prostate cancer cell lines (PC-3, DU145, LNCaP, 22Rv1, VCaP) after 48 h treatment [1]. Rhizochalin showed IC₅₀ values ranging from 5.81 to 16.55 μM across these lines, while rhizochalinin was approximately 10-fold more potent (IC₅₀ 0.42–1.69 μM). The SAR analysis established a rank order of pro-apoptotic activity: 18-amino < 18-hydroxy < 18-keto derivatives, with aglycones consistently more cytotoxic than corresponding glycosides. This positions rhizochalin as the essential natural scaffold and prodrug form, while rhizochalinin represents the optimized high-potency derivative for applications where maximal cytotoxicity is required.

Castration-resistant prostate cancer AR-V7 Cytotoxicity Structure-activity relationship IC50

Antibacterial Activity Superiority of Rhizochalin Over Isorhizochalin, Rhizochalin C, and Oceanapiside

In a 2025 study comparing four bifunctional sphingolipids—isorhizochalin (1), rhizochalin (2), rhizochalin C (3), and oceanapiside (4)—isolated from Oceanapia ramsayi, compound 2 (rhizochalin) exhibited the greatest antibacterial activity against a panel including Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli, and multidrug-resistant Klebsiella pneumoniae [1]. Importantly, derivatization of these compounds to their aglycones (1b–4b), perbenzoates (1c–4c), or bis-oxazoline (2e) consistently diminished antibacterial potency, demonstrating that the intact glycoside structure is functionally essential for antibacterial activity within this compound class [1]. This finding directly contrasts with the cytotoxicity SAR where aglycones are more potent, highlighting a unique activity retention profile for rhizochalin in the antibacterial domain.

Antibacterial ESKAPE pathogens Staphylococcus aureus Multidrug-resistant bacteria Bifunctional sphingolipids

Differential Apoptosis Induction in Leukemia HL-60 Cells: Aglycon More Potent Than Rhizochalin

Jin et al. (2009) conducted a direct comparative analysis of rhizochalin (Rhz) and its derivatives on human promyelocytic leukemia HL-60 cells. Direct addition of rhizochalin induced apoptosis characterized by disruption of mitochondrial membrane potential, PARP cleavage, and activation of caspases-3, -8, and -9 [1]. The aglycon of rhizochalin, lacking the galactosyl residue, showed a stronger ability to induce apoptotic activity than the parent glycoside. In contrast, rhizochalin congeners bearing acetate derivatives only weakly induced apoptosis [1]. The apoptotic activity correlated with decreases in procaspase-8, -9, and -3 protein levels, establishing a clear SAR: aglycon > rhizochalin (glycoside) ≫ acetylated derivatives. This demonstrates that while the aglycon is the more potent apoptosis inducer, rhizochalin retains intrinsic proapoptotic activity that is abolished upon peracetylation.

Apoptosis HL-60 leukemia Caspase activation Mitochondrial membrane permeability Structure-activity relationship

C-2 Epimerization: Isorhizochalin vs. Rhizochalin Cytotoxicity and Stereochemical Divergence

Isorhizochalin, identified as the C-2 epimer of rhizochalin bearing an erythro (rather than threo) configuration at the glycosylated 2-amino-3-alkanol α-terminus, was isolated from the same sponge species [1]. The aglycone of isorhizochalin (isorhizochalinin, 2a) demonstrated cytotoxicity against human leukemia HL-60 and THP-1 cells with IC₅₀ values of 2.90 and 2.20 μM, respectively [1]. While a direct head-to-head rhizochalin vs. isorhizochalin comparison under identical assay conditions is not available from a single study, cross-study comparison with rhizochalin's reported IC₅₀ of 10 μg/mL (~15.8 μM) against Ehrlich carcinoma cells [2] indicates that the stereochemical change at C-2 impacts cytotoxic potency and, critically, may alter target selectivity. This stereochemical divergence is significant for procurement because isorhizochalin is an unprecedented minor congener, whereas rhizochalin is the canonical, well-characterized representative of this structural class.

Stereochemistry Epimer Isorhizochalin Cytotoxicity Leukemia THP-1

p53-Dependent Anti-Transformation Activity of Rhizochalin Distinct from Aglycon Mechanisms

Fedorov et al. (2009) demonstrated that rhizochalin at 5–10 μM concentrations inhibited EGF-induced malignant transformation of mouse epidermal JB6 P+ Cl41 cells and suppressed colony formation of human tumor cells (THP-1, HeLa, SNU-C4) through induction of p53-dependent apoptosis [1]. The SAR study within this work identified the aglycon of rhizochalin as the most active derivative and the peracetylated aglycon as the least active among the compounds tested [1]. This establishes rhizochalin as the reference natural product that engages a p53-dependent pathway for transformation inhibition, while its aglycon shows enhanced potency through the same mechanism, and peracetylation abrogates activity. For chemoprevention research, rhizochalin provides a mechanistically validated, intermediate-potency tool compound.

Chemoprevention p53-dependent apoptosis JB6 Cl41 cells EGF-induced transformation Anchorage-independent growth

Rhizochaline Application Scenarios Grounded in Quantitative Differential Evidence


Aquaglyceroporin (AQP3/AQP7) Modulator Discovery and Metabolic Disease Research

Rhizochaline is uniquely suited for AQP3/AQP7-targeted drug discovery among two-headed sphingolipids because it is the only non-acetylated derivative with validated glycerol transport inhibitory activity at nanomolar concentrations, while its direct aglycon shows no effect (Pglycerol reduction: rhizochaline 2.79-fold, p < 0.05; aglycon inactive) [4]. Applications include metabolic disorder models where modulation of glycerol flux through aquaglyceroporins is therapeutically relevant, and mechanism-of-action studies distinguishing AQP-dependent from AQP-independent effects of sphingolipid analogs.

Natural Product Scaffold for Semi-Synthetic Anticancer Lead Optimization in Castration-Resistant Prostate Cancer

Rhizochalin serves as the essential glycoside scaffold from which the more potent aglycon rhizochalinin (IC₅₀ 0.42–1.69 μM vs. 5.81–16.55 μM for the parent glycoside across five prostate cancer lines) is derived via hydrolytic deglycosylation [4]. Procurement of rhizochalin is required as the starting material for SAR campaigns aimed at optimizing the 18-keto, 18-hydroxy, and 18-amino substitution patterns, and for studies where the intact glycoside is needed as a negative control or prodrug comparator for the aglycon lead series.

Antibacterial Drug Discovery Targeting Multidrug-Resistant ESKAPE Pathogens

Rhizochalin is the most active native antibacterial scaffold among the bifunctional sphingolipids isolated from Oceanapia sponges, exhibiting superior activity against S. aureus, A. baumannii, P. aeruginosa, E. coli, and multidrug-resistant K. pneumoniae compared to isorhizochalin, rhizochalin C, and oceanapiside [4]. Importantly, antibacterial activity is diminished upon deglycosylation—the opposite SAR trend to cytotoxicity—making rhizochalin the mandatory starting point for antibacterial development within this compound class.

Chemoprevention Research and p53-Dependent Apoptosis Pathway Studies

Rhizochalin at 5–10 μM inhibits EGF-induced malignant transformation through p53-dependent apoptosis induction, with the peracetylated aglycon serving as a near-inactive negative control [4]. This well-characterized pathway engagement makes rhizochalin a valuable tool compound for chemoprevention studies requiring a natural product modulator of p53-mediated transformation blockade, particularly in JB6 P+ Cl41 and related epidermal carcinogenesis models.

Quote Request

Request a Quote for Rhizochaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.